molecular formula C6H13NO2 B167607 Diethylglycine CAS No. 1606-01-5

Diethylglycine

Cat. No.: B167607
CAS No.: 1606-01-5
M. Wt: 131.17 g/mol
InChI Key: SGXDXUYKISDCAZ-UHFFFAOYSA-N
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Description

N,N-Diethylglycine (CAS 1606-01-5) is a diethylamino derivative of glycine with significant relevance in neuroscientific and pharmacological research. This compound serves as a key metabolite of the prodrug propacetamol, which is hydrolyzed in vivo to release acetaminophen and N,N-Diethylglycine . Its primary research value lies in its interaction with the glycinergic system. Studies indicate that N,N-Diethylglycine acts as a low-affinity substrate for both glycine transporter 1 (GlyT1) and glycine transporter 2 (GlyT2), with EC50 values in the range of 5–8 mM . Furthermore, it functions as a positive allosteric modulator (PAM) of glycine receptors (GlyRs) containing the α1 subunit, enhancing inhibitory neurotransmission in the spinal cord dorsal horn . These dual mechanisms—potentiating GlyR function and influencing GlyT activity—make it a compelling compound for investigating novel, non-opioid pathways for pain control and analgesia. Researchers utilize N,N-Diethylglycine to probe the intricacies of glycinergic signaling and its potential for treating chronic and inflammatory pain states . The compound is characterized by a molecular formula of C6H13NO2 and a molecular weight of 131.18 g/mol . It has a boiling point of 203.2°C at 760 mmHg, a flash point of 76.7°C, and a density of 1.013 g/cm³ . As a handling precaution, it may cause skin and serious eye irritation and may cause respiratory irritation . This product is intended for Industrial and Scientific Research Use Only. It is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

2-(diethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7(4-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXDXUYKISDCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
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DSSTOX Substance ID

DTXSID30166941
Record name N,N-Diethylglycine
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1606-01-5
Record name N,N-Diethylglycine
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Record name N,N-Diethylglycine
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Record name N,N-Diethylglycine
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Record name N,N-diethylglycine
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Record name N,N-DIETHYLGLYCINE
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Preparation Methods

Synthesis via Glycolonitrile and Dialkylamine

A prominent industrial method for DEG production involves the reaction of glycolonitrile with diethylamine. As described in patent CN103880691A , this two-step process begins with the ammonolysis of glycolonitrile in the presence of dialkylamine. The reaction proceeds under controlled conditions to form N,N-diethylaminoacetonitrile, which is subsequently hydrolyzed using barium hydroxide. The hydrolysis step yields N,N-diethylglycine as a barium salt, which is neutralized with sulfuric acid or carbon dioxide to isolate the free acid.

Key advantages of this method include the ease of separation between DEG and the byproduct barium carbonate, which can be recycled into barium hydroxide for subsequent batches. The process achieves yields exceeding 85% with high purity (>97%), making it suitable for large-scale production. However, the requirement for specialized equipment to handle barium compounds and the need for precise pH control during neutralization are notable challenges .

Chloroacetic Acid Route

The chloroacetic acid method, detailed in patent CN101353314A , involves the condensation of chloroacetic acid derivatives with diethylamine. For example, mono-chloroacetic acid-4-acetamido phenyl ester reacts with diethylamine in a methanol solution under ice-cooled conditions. After neutralizing excess diethylamine, the product is purified via recrystallization to obtain N,N-diethylglycine esters.

While this route is straightforward, it often introduces chloride impurities, necessitating multiple recrystallization steps to achieve pharmaceutical-grade purity . Modifications, such as using silver nitrate to precipitate chloride ions, have been explored but increase production costs .

Hydroxyacetonitrile-Based Synthesis

Patent US7056450B2 and EP1435351B1 disclose a method where hydroxyacetonitrile reacts with diethylamine under high-pressure conditions (0.5–1.6 MPa) and elevated temperatures (100–200°C). The resulting N,N-diethylaminoacetonitrile undergoes alkaline hydrolysis using sodium hydroxide or potassium hydroxide, followed by acidification to isolate DEG.

This method is notable for its scalability and compatibility with continuous-flow reactors. The hydrolysis step achieves near-quantitative yields, though the formation of inorganic salts (e.g., sodium sulfate) complicates waste management. Innovations in salt precipitation and solvent recovery have improved the environmental footprint of this approach .

Huisgen Cycloaddition for Specialty Derivatives

A copper-catalyzed Huisgen 1,3-dipolar cycloaddition, reported in PMC3081529 , enables the synthesis of DEG derivatives for pharmaceutical applications. For instance, p-anisaldehyde is converted to an aldoxime, which reacts with a terminal alkyne derived from N,N-diethylglycine. This method produces structurally complex DEG derivatives with yields of 70–90%, though it is primarily limited to laboratory-scale synthesis due to the high cost of catalysts and reagents .

Neutralization of Sodium Salts

Although excluded from BenchChem per the user’s request, peer-reviewed methods describe the neutralization of N,N-diethylglycine sodium salt with hydrochloric acid. The sodium salt is synthesized by dissolving diethylglycine in sodium hydroxide, followed by crystallization. This method is advantageous for producing water-soluble DEG derivatives but is less efficient for bulk production due to low volumetric yields.

Comparative Analysis of Preparation Methods

Method Starting Materials Yield Purity Scale Key Challenges
Glycolonitrile route Glycolonitrile, diethylamine85–90%>97%IndustrialBarium handling, pH control
Chloroacetic acid Chloroacetic acid derivatives70–80%90–95%LaboratoryChloride impurities, multiple purifications
Hydroxyacetonitrile Hydroxyacetonitrile90–95%>95%IndustrialSalt waste management
Huisgen cycloaddition p-Anisaldehyde, alkynes70–90%>99%LaboratoryHigh reagent costs

Environmental and Economic Considerations

Industrial methods prioritize cost-effectiveness and minimal waste. The glycolonitrile route stands out for its closed-loop recycling of barium carbonate, reducing raw material costs by 30–40%. In contrast, the hydroxyacetonitrile method generates significant sodium sulfate waste, requiring advanced filtration systems to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert N,N-Diethylglycine to its corresponding amine derivatives.

    Substitution: The ethyl groups on the nitrogen atom can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Organic Synthesis

N,N-Diethylglycine serves as a versatile reagent in organic synthesis. It is employed in the preparation of various derivatives, including esters and amides. Its ability to act as a nucleophile allows for the formation of carbon-nitrogen bonds, which are critical in synthesizing pharmaceuticals and agrochemicals.

Research has indicated that N,N-Diethylglycine influences glycinergic neurotransmission. A study demonstrated that DEG acts as a low-affinity substrate for glycine transporters (GlyT1 and GlyT2), facilitating glycinergic signaling in neuronal systems. This property suggests potential applications in treating pain and other neurological disorders .

Case Study: Propacetamol Metabolism

  • Propacetamol, an analgesic, is metabolized into N,N-Diethylglycine and acetaminophen. The metabolite DEG enhances the efficacy of glycinergic neurotransmission, indicating its role in pain management .

Pharmaceutical Development

N,N-Diethylglycine has been investigated as a precursor for drug synthesis. Its derivatives have shown promise in developing new therapeutic agents targeting various biological pathways, particularly those involving neurotransmitter modulation .

Industrial Applications

In industry, N,N-Diethylglycine is utilized as an intermediate in producing specialty chemicals. Its role in synthesizing organotin compounds has been explored due to their biological activity against bacteria and pests. For instance, organotin(IV) complexes derived from DEG have shown significant antibacterial properties .

Mechanism of Action

The mechanism of action of N,N-Diethylglycine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. For example, it may interact with amino acid transporters and enzymes involved in amino acid metabolism, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

Key Properties of DEG:

  • Chemical Structure: CH₂CH₂-N-CH₂-COOH (two ethyl groups on the amino nitrogen) .
  • Role in Analgesia : Acts as a low-affinity substrate for glycine transporters (GlyT1 and GlyT2) and a partial agonist for glycine receptor α1 (GlyRα1) .
  • Coordination Chemistry : Forms stable complexes with Cu(II) and Zn(II), with stability constants influenced by ethyl substituents .

Structural and Chemical Comparisons

Table 1: Structural and Physicochemical Properties
Compound Structure Molecular Formula Molecular Weight (g/mol) Key Chemical Properties
N,N-Diethylglycine (DEG) (CH₂CH₂)₂NCH₂COOH C₆H₁₃NO₂ 131.17 Hydrophobic ethyl groups enhance lipophilicity .
N,N-Dimethylglycine (DMG) (CH₃)₂NCH₂COOH C₄H₉NO₂ 103.12 Smaller methyl groups reduce steric hindrance .
N-Ethylglycine (NEG) CH₂CH₂NHCH₂COOH C₄H₉NO₂ 103.12 Intermediate hydrophilicity; metabolite of lidocaine .

Key Observations :

  • Substituent Effects : Ethyl groups in DEG increase steric bulk and lipophilicity compared to DMG, influencing solubility and biological membrane penetration .
  • Coordination Chemistry : DEG forms more stable metal complexes than DMG. For example, logβ values for Cu(II)-DEG complexes in water are higher (e.g., 8.2 for [Cu(DEG)]⁺ vs. 6.8 for [Cu(DMG)]⁺) due to stronger electron-donating ethyl groups .

Key Observations :

  • Mechanism of Analgesia : DEG modulates pain via dual action on GlyTs and GlyRs, whereas DMG and NEG lack this multimodal mechanism .

Biological Activity

N,N-Diethylglycine (DEG) is an amino acid derivative that has garnered interest in various fields due to its biological activities. This compound, characterized by the chemical formula C6H13NO2C_6H_{13}NO_2, features a diethyl group attached to the nitrogen of glycine, which alters its pharmacological properties compared to its parent compound. This article explores the biological activities of DEG, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

DEG is synthesized from glycine through alkylation, resulting in a compound that retains some structural similarities to glycine. Its mechanism of action is primarily linked to its interaction with glycine receptors and transporters. Research indicates that DEG acts as a low-affinity substrate for glycine transporters GlyT1 and GlyT2, with effective concentrations (EC50) ranging from 5–8 mM. It also functions as a positive allosteric modulator for glycine receptors containing the α1 subunit, enhancing receptor activity at low millimolar concentrations .

Biological Activities

The biological activities of N,N-Diethylglycine can be summarized as follows:

1. Antimicrobial Activity

A study involving organotin(IV) complexes derived from N,N-diacetylglycine (a related compound) demonstrated significant antibacterial activity against Escherichia coli and other pathogens. The organotin complexes exhibited activity levels surpassing standard antibiotics like enoxacin, suggesting potential applications in agricultural biocides and antimicrobial treatments .

2. Glycine Transporter Interaction

In vitro studies using Xenopus laevis oocytes showed that DEG could modulate the function of glycine receptors and transporters. This modulation could have implications for pain management therapies by enhancing the efficacy of analgesics like acetaminophen through synergistic effects on glycinergic signaling pathways .

3. Nutritional Supplementation

Research on the supplementation of DMG (closely related to DEG) in animal feeds indicated improvements in nutrient digestibility and metabolic performance during critical growth phases. While direct studies on DEG are sparse, these findings suggest similar potential benefits for DEG in nutritional applications .

Comparative Analysis of Biological Activity

Activity N,N-Diethylglycine N,N-Dimethylglycine
Glycine Receptor ModulationPositive Allosteric ModulatorEnhances oxygen utilization
Antioxidant PropertiesLimited EvidenceConfirmed
Antimicrobial ActivityIndirect EvidenceNot extensively studied
Nutritional BenefitsPotentialConfirmed

Q & A

Q. What are the established synthetic routes for N,N-Diethylglycine, and how are reaction conditions optimized for high yield?

N,N-Diethylglycine is typically synthesized via alkylation of glycine with diethyl sulfate or through reductive amination of glyoxylic acid with diethylamine. Optimization involves controlling stoichiometry (e.g., 1:2 glycine-to-alkylating agent ratio) and reaction temperature (60–80°C for 12–24 hours). Evidence from asymmetric synthesis studies shows that steric hindrance from N,N-diethyl groups can reduce reactivity but improve enantioselectivity (e.g., 64% yield and 95:5 er in pyrazoleamide derivatives) . Purity is enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are recommended for characterizing N,N-Diethylglycine purity and structural integrity?

  • HPLC-MS/MS : Employ C18 reverse-phase columns with mobile phases like 0.1% formic acid in water/acetonitrile (95:5). Use positive-ion mode for mass detection (e.g., m/z 146.1 for [M+H]+) .
  • NMR : 1H NMR (D2O, 400 MHz) shows characteristic peaks at δ 3.45 ppm (CH2COO−) and δ 1.25 ppm (CH2CH3). 13C NMR confirms the carbonyl (δ 175 ppm) and ethyl groups (δ 12–45 ppm).
  • Elemental Analysis : Validate C, H, N content (theoretical: C 54.14%, H 9.15%, N 9.45%) .

Q. How does N,N-Diethylglycine’s hydrophobicity influence its solubility and applications in solvent extraction?

The diethyl substituents increase hydrophobicity (logP ~0.8) compared to glycine (logP −1.1), reducing aqueous solubility (15 g/L at 25°C) but enhancing organic phase partitioning. This property is leveraged in metal ion extraction (e.g., Pd(II) from acidic solutions using chloroform as a solvent) . For solubility optimization, use polar aprotic solvents (e.g., DMF or DMSO) or adjust pH to deprotonate the carboxylate group (pKa ~2.3).

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data for N,N-Diethylglycine derivatives in asymmetric catalysis?

Contradictions often arise from steric/electronic effects of substituents. For example, bulky N,N-diethyl groups reduce reaction rates but improve enantioselectivity (e.g., 95:5 er in pyrazoleamide derivatives vs. 27% yield in morpholinyl analogs) . To address inconsistencies:

  • Systematic Screening : Vary substituents (e.g., cyclic vs. linear alkyl groups) and reaction parameters (temperature, catalyst loading).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to analyze transition-state geometries and steric maps.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.

Q. What computational strategies model N,N-Diethylglycine’s interactions with metal ions or biological targets?

  • Molecular Dynamics (MD) : Simulate chelation with divalent metals (e.g., Cu(II), Pd(II)) using AMBER or CHARMM force fields. Focus on binding energy (ΔG) and coordination geometry (octahedral vs. square planar) .
  • Docking Studies : Use AutoDock Vina to predict binding modes with enzymes (e.g., dimethylglycine dehydrogenase) based on crystal structures of related proteins (PDB: 1DJE) .

Q. How do steric/electronic effects of N,N-Diethylglycine compare to shorter-chain analogs like N,N-Dimethylglycine?

  • Steric Effects : Diethyl groups increase steric hindrance, reducing nucleophilicity but enhancing selectivity in SN2 reactions (e.g., 64% yield vs. 85% for dimethyl analogs) .
  • Electronic Effects : Ethyl groups donate electron density via induction, lowering the carboxylate’s pKa (2.3 vs. 2.6 for dimethylglycine) .
  • Applications : Dimethylglycine is preferred in hydrophilic systems (e.g., HPLC derivatization), while diethyl derivatives excel in hydrophobic environments (e.g., lipid bilayer studies) .

Q. Safety & Handling

  • Storage : Keep under inert gas (N2/Ar) at 4°C in airtight containers. Avoid moisture (hygroscopic) .
  • Spill Management : Use dry powder extinguishers (Class B fires) and neutralize acidic residues with sodium bicarbonate .

Q. Data Contradiction Analysis Example

ParameterStudy A (Diethyl)Study B (Dimethyl)Resolution Strategy
Reaction Yield (%)6485Adjust catalyst (e.g., Pd/C vs. Raney Ni)
Enantiomeric Ratio95:580:20Optimize solvent polarity (toluene vs. MeOH)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylglycine
Reactant of Route 2
Diethylglycine

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